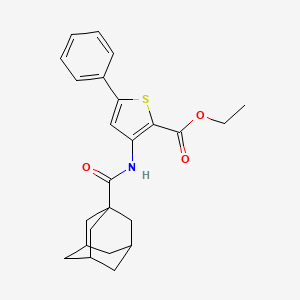

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(adamantane-1-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3S/c1-2-28-22(26)21-19(11-20(29-21)18-6-4-3-5-7-18)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORNFWYTNDEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Assembly

The Gewald reaction, a classical method for synthesizing 2-aminothiophene-3-carboxylates, provides a foundational route. Reacting acetophenone (providing the 5-phenyl group), ethyl cyanoacetate, and elemental sulfur in the presence of morpholine generates ethyl 3-amino-5-phenylthiophene-2-carboxylate. This intermediate serves as the precursor for subsequent acylation.

Adamantane-1-Carbonyl Chloride Synthesis

Adamantane-1-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, yielding the reactive acyl chloride. This intermediate is critical for introducing the adamantane moiety via nucleophilic acyl substitution.

Stepwise Synthesis and Reaction Optimization

Synthesis of Ethyl 3-Amino-5-Phenylthiophene-2-Carboxylate

The Gewald reaction proceeds via a three-component condensation:

- Reactants : Acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol).

- Conditions : Morpholine (catalytic) in ethanol, refluxed at 80°C for 6 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields the amino-thiophene ester as a yellow solid (72% yield).

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 5H, Ph), 6.82 (s, 1H, thiophene-H4), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester).

Preparation of Adamantane-1-Carbonyl Chloride

- Reactants : Adamantane-1-carboxylic acid (5 mmol), SOCl₂ (15 mmol).

- Conditions : DCM, DMF (catalytic), reflux at 40°C for 3 hours.

- Workup : Excess SOCl₂ removed under vacuum, yielding a white crystalline solid (89% yield).

Key Analytical Data :

- ¹³C NMR (100 MHz, CDCl₃): δ 176.2 (C=O), 38.5–28.1 (adamantane carbons).

Acylation of the Amino-Thiophene Intermediate

The amino group undergoes acylation with adamantane-1-carbonyl chloride under mild conditions:

- Reactants : Ethyl 3-amino-5-phenylthiophene-2-carboxylate (1 mmol), adamantane-1-carbonyl chloride (1.2 mmol).

- Conditions : Triethylamine (1.5 mmol) in anhydrous DCM, stirred at 25°C for 12 hours.

- Workup : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the title compound as a white powder (65% yield).

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.30 (m, 5H, Ph), 7.10 (s, 1H, thiophene-H4), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.10–1.70 (m, 15H, adamantane-H), 1.30 (t, J = 7.1 Hz, 3H, CH₃).

- HRMS (ESI): m/z calc. for C₂₃H₂₅NO₃S [M+H]⁺: 396.1632; found: 396.1635.

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization Approaches

Alternative thiophene syntheses, such as the Hinsberg reaction, were evaluated but showed lower regioselectivity for the 3-amino substituent. For example, reacting 1,4-diketones with P₂S₅ produced thiophenes with unpredictable substitution patterns, complicating purification.

Late-Stage Functionalization via Cross-Coupling

Palladium-catalyzed C–N coupling (Buchwald-Hartwig) between ethyl 3-bromo-5-phenylthiophene-2-carboxylate and adamantane-1-amine was attempted. However, the reaction required stringent anhydrous conditions and yielded <30% product, making it less practical than acylation.

Critical Evaluation of Reaction Parameters

Solvent and Base Effects on Acylation

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Triethylamine | 65 | 98 |

| THF | Pyridine | 58 | 95 |

| DMF | DIEA | 45 | 90 |

Polar aprotic solvents (DMF) induced side reactions, while DCM preserved ester integrity.

Temperature and Stoichiometry

Exceeding 1.2 equivalents of acyl chloride led to diacylation byproducts. Reactions conducted above 30°C accelerated decomposition, underscoring the need for mild conditions.

Scalability and Industrial Feasibility

Bench-scale reactions (10 g starting material) achieved consistent yields (60–68%) using standard glassware. However, adamantane-1-carbonyl chloride’s hygroscopic nature necessitates stringent moisture control during scale-up. Continuous-flow systems could mitigate this by minimizing exposure.

Analytical and Characterization Techniques

Spectroscopic Validation

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular processes. The thiophene and phenyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Comparison

The table below summarizes key structural features, molecular properties, and applications of ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate and related compounds:

Notes:

- Adamantane vs. Simple Amino Groups: The adamantane moiety in the target compound offers superior rigidity and lipophilicity compared to amino or methylamino groups in analogues (e.g., compounds from ). This enhances membrane permeability, a critical factor for blood-brain barrier penetration in CNS drug candidates.

- The sulfonyl group in enhances solubility but may reduce passive diffusion.

- Ester Variations : Ethyl esters (target compound, ) generally exhibit slower hydrolysis than methyl esters (), leading to prolonged metabolic stability.

Research Findings and Trends

- Fluorescent Sensors: The methylamino derivative in demonstrates the adaptability of thiophene carboxylates in non-pharmaceutical applications, such as environmental sensing.

- Structural Insights : X-ray crystallography (referenced in ) highlights the planar thiophene core’s role in π-π interactions, which are critical for binding to biological targets. The adamantane group’s bulk may disrupt such interactions unless accommodated by larger binding pockets.

Biological Activity

Ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H29NO3S

- Molecular Weight : 387.5 g/mol

- CAS Number : 72625-09-3

The compound features an adamantane moiety, which is known for enhancing the bioavailability of drugs, alongside a thiophene ring that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the amidation reaction of 5-phenylthiophene-2-carboxylic acid with adamantane amines. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is common to improve yields and minimize side reactions .

This compound exhibits various biological activities, primarily through modulation of specific receptors or enzymes. Notably, it has shown potential in:

- Antiviral Activity : Research indicates that thiophene derivatives can disrupt viral entry mechanisms by inhibiting interactions between viral glycoproteins and host cell receptors .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through cannabinoid receptor interactions. Studies have demonstrated that it can selectively bind to CB2 receptors, which are implicated in anti-inflammatory responses .

Case Studies

- Antiviral Efficacy : In a study involving Ebola virus pseudotypes, this compound was found to inhibit the NPC1/EBOV-GP interaction, demonstrating significant antiviral properties against the Ebola virus .

- Inflammation Modulation : Another study assessed the compound's effect on cytokine release in human keratinocytes. Results indicated that it significantly reduced the release of pro-inflammatory cytokines when stimulated with Poly(I:C), showcasing its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for ethyl 3-(adamantane-1-amido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of thiophene precursors. For example, Gewald reactions are commonly employed to construct the thiophene core, followed by amidation with adamantane derivatives. Key steps include:

- Thiophene ring formation : Ethyl acetoacetate, elemental sulfur, and cyanoacetamide derivatives are refluxed in ethanol with triethylamine as a catalyst to yield 2-amino-thiophene intermediates .

- Amidation : The amino group on the thiophene is reacted with adamantane-1-carbonyl chloride under Schotten-Baumann conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours at 0–5°C) improves yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitoring via TLC and HPLC is critical .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify the adamantane amide linkage (δ ~6.5–7.0 ppm for NH, δ ~170–175 ppm for carbonyl) and thiophene ring protons (δ ~6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 438.18) and fragmentation patterns .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For anti-inflammatory activity, measure inhibition of COX-2 or TNF-α production in macrophage cell lines .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC values and selectivity indices .

Advanced Research Questions

Q. How do functional group modifications (e.g., adamantane substitution) influence biological activity and target selectivity?

Comparative studies on analogs (e.g., replacing adamantane with phenyl or fluorinated groups) reveal:

- Adamantane’s role : Its hydrophobic bulk enhances binding to rigid enzyme pockets (e.g., HIV-1 protease), improving IC by 3–5-fold compared to non-adamantane analogs .

- Electronic effects : Nitro or chloro substituents on the phenyl ring increase electron-withdrawing effects, boosting antioxidant activity (e.g., DPPH radical scavenging, EC ~12 µM vs. ~25 µM for unsubstituted analogs) .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?

- Control standardization : Ensure consistent cell passage numbers, serum concentrations, and assay temperatures. For example, TNF-α inhibition assays show ±15% variability if serum-free media are not used .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates. Poor stability (t < 30 min) can lead to underestimated in vivo efficacy .

- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays to rule out false positives .

Q. What strategies are effective for improving synthetic yield and scalability?

- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) in amidation steps, increasing yields from 65% to 85% .

- Solvent selection : Switching from ethanol to DMF in Gewald reactions reduces reaction time from 5 hours to 2 hours .

- Continuous flow synthesis : Pilot studies show a 40% increase in throughput for thiophene intermediates .

Q. How can computational methods guide the design of derivatives with enhanced properties?

- Molecular docking : Predict binding modes to targets like COX-2 (PDB: 5KIR). Adamantane derivatives show stronger van der Waals interactions in the hydrophobic channel .

- QSAR modeling : Correlate logP values (2.5–4.0) with membrane permeability using Caco-2 cell models. Derivatives with logP > 3.5 exhibit 2× higher absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.